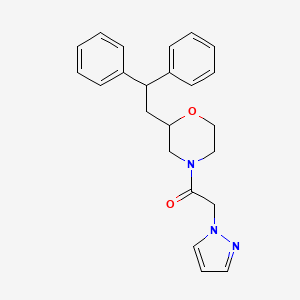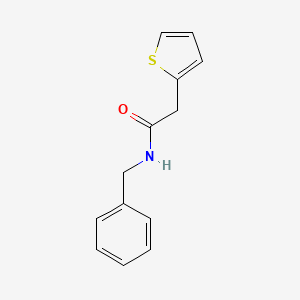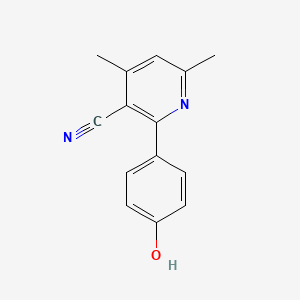![molecular formula C19H16BrFN2O4 B6012240 (4Z)-4-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione](/img/structure/B6012240.png)
(4Z)-4-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4Z)-4-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione is a synthetic organic compound that belongs to the class of pyrazolidine-3,5-diones This compound is characterized by its unique structure, which includes a brominated, ethoxylated, and methoxylated phenyl group, a fluorinated phenyl group, and a pyrazolidine-3,5-dione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione typically involves a multi-step process:
Formation of the Pyrazolidine-3,5-dione Core: This step involves the reaction of hydrazine with a suitable diketone to form the pyrazolidine-3,5-dione core.
Bromination, Ethoxylation, and Methoxylation of the Phenyl Group: The phenyl group is subjected to bromination, followed by ethoxylation and methoxylation reactions to introduce the desired substituents.
Formation of the Methylidene Bridge: The brominated, ethoxylated, and methoxylated phenyl group is then reacted with a suitable aldehyde to form the methylidene bridge.
Introduction of the Fluorinated Phenyl Group: Finally, the fluorinated phenyl group is introduced through a coupling reaction with the pyrazolidine-3,5-dione core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
(4Z)-4-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like sodium azide, potassium thiolate, and sodium alkoxide are used under basic conditions.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions include quinones, hydrazines, substituted phenyl derivatives, and coupled products with extended conjugation or additional functional groups.
科学研究应用
(4Z)-4-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its unique structural features.
Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conjugated system and electronic properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a biochemical probe.
Industrial Applications: It is investigated for use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its reactivity and functional groups.
作用机制
The mechanism of action of (4Z)-4-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or proteins involved in inflammation, cancer cell proliferation, or microbial growth.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, MAPK pathway, or apoptotic pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
(4Z)-4-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione: Similar structure but lacks the fluorinated phenyl group.
(4Z)-4-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-1-(4-chlorophenyl)pyrazolidine-3,5-dione: Similar structure but has a chlorinated phenyl group instead of a fluorinated one.
(4Z)-4-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione: Similar structure but has a methylated phenyl group instead of a fluorinated one.
Uniqueness
The uniqueness of (4Z)-4-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione lies in its combination of brominated, ethoxylated, methoxylated, and fluorinated substituents, which confer distinct electronic and steric properties
属性
IUPAC Name |
(4Z)-4-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrFN2O4/c1-3-27-17-15(20)9-11(10-16(17)26-2)8-14-18(24)22-23(19(14)25)13-6-4-12(21)5-7-13/h4-10H,3H2,1-2H3,(H,22,24)/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKGFRQKEUDJBF-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1Br)/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide](/img/structure/B6012161.png)
![1-[2-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]-N-[(8-methoxy-5-quinolinyl)methyl]-N-methylmethanamine](/img/structure/B6012164.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6012178.png)
![3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B6012184.png)
![7-[(4-benzoylbenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B6012197.png)

![3-(4-fluorophenyl)-7-(2-phenylethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6012204.png)
![N-[2-(4-ethylphenyl)-2-(1-pyrrolidinyl)ethyl]-2-methoxybenzamide](/img/structure/B6012217.png)

![2-{4-[1-(1,2,3-thiadiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine](/img/structure/B6012226.png)
![2-{4-[1-(1,3-benzodioxol-5-yl)-4-piperidinyl]-1-isopropyl-2-piperazinyl}ethanol](/img/structure/B6012232.png)
![N-[(E)-(5-bromo-1H-indol-3-yl)methylideneamino]-2-hydroxybenzamide](/img/structure/B6012250.png)

![3-(1-methyl-1H-pyrazol-4-yl)-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]propanamide](/img/structure/B6012256.png)
